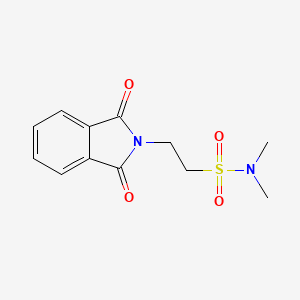![molecular formula C15H13NO4 B2603997 Methyl 4-[(phenoxycarbonyl)amino]benzoate CAS No. 101097-65-8](/img/structure/B2603997.png)
Methyl 4-[(phenoxycarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[(phenoxycarbonyl)amino]benzoate” is a specialty product used for proteomics research . It has a molecular formula of C15H13NO4 and a molecular weight of 271.27 .
Molecular Structure Analysis
The SMILES string for “Methyl 4-[(phenoxycarbonyl)amino]benzoate” isO=C (OC1=CC=CC=C1)NC2=CC=C (C=C2)C (OC)=O . The InChI is 1S/C15H13NO4/c1-19-14 (17)11-7-9-12 (10-8-11)16-15 (18)20-13-5-3-2-4-6-13/h2-10H,1H3, (H,16,18) . Physical And Chemical Properties Analysis
“Methyl 4-[(phenoxycarbonyl)amino]benzoate” is a solid . Its molecular formula is C15H13NO4 and its molecular weight is 271.27 .Wissenschaftliche Forschungsanwendungen
Chemical Reaction and Compound Formation
Methyl 4-[(phenoxycarbonyl)amino]benzoate is used in various chemical reactions and compound formations. For instance, it participates in cyclization reactions in the presence of bases, leading to the formation of specific anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This highlights its role in producing specialized chemical compounds.
Spectrometry and Analytical Chemistry
In analytical chemistry, especially in spectrometry, methyl 4-[(phenoxycarbonyl)amino]benzoate plays a critical role. It is used in extraction procedures for determining small amounts of phenol compounds in waste using 4-aminoantipyrine spectrometry (森田 & 中村, 2010). This demonstrates its utility in environmental monitoring and analysis.
Polymer and Material Science
The compound has applications in polymer and material science. For example, it is used in the synthesis of hyperbranched aromatic polyamide, showing its potential in creating advanced polymeric materials (Yang, Jikei, & Kakimoto, 1999). This is indicative of its relevance in the development of new materials with unique properties.
Molecular Structure and Crystallography
Methyl 4-[(phenoxycarbonyl)amino]benzoate is also significant in the study of molecular structures and crystallography. It has been used to analyze the molecular polarizability in liquid crystalline mixtures (Shahina, Fakruddin, Subhan, & Rangappa, 2016), enhancing our understanding of the behavior of molecules under different physical states.
Medical Research
In medical research, derivatives of this compound are explored for their potential in treating diseases and developing new pharmaceuticals. For instance, studies on methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate showed promising antiproliferative activity towards human cancer cells, suggesting its potential in cancer treatment (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Photopolymerization and Photoinitiation
The compound's derivatives have been used in the field of photopolymerization and photoinitiation, as seen in studies involving alkoxyamine derivatives for initiating photopolymerization processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010). This shows its utility in advanced manufacturing and materials engineering.
Eigenschaften
IUPAC Name |
methyl 4-(phenoxycarbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-7-9-12(10-8-11)16-15(18)20-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZKLMFKBJUXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(phenoxycarbonyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2603915.png)





![4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B2603921.png)
![tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2603925.png)



![Bicyclo[1.1.1]pentan-1-yltrifluoroborate](/img/structure/B2603931.png)
![9-(4-bromophenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603935.png)
![4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2603936.png)